5-chloro-3-(methylthio)-1,2,4-thiadiazole

Description

The exact mass of the compound 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-3-(methylthio)-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-(methylthio)-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYKIFAMMXTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341197 | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21735-15-9 | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Certainty

In the landscape of modern chemical research and pharmaceutical development, the unambiguous determination of molecular structure is the bedrock upon which all subsequent investigations are built. For novel heterocyclic compounds such as 5-chloro-3-(methylthio)-1,2,4-thiadiazole, a molecule of interest due to the prevalence of the thiadiazole scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount tool for structural elucidation.[1][2] This guide is conceived not as a mere repository of data, but as a detailed exposition of the scientific reasoning and methodological rigor required to confidently assign the structure of this molecule. We will proceed from foundational principles to predictive analysis and conclude with a protocol for empirical verification, thereby providing a comprehensive framework for the practicing scientist.

Molecular Architecture and Spectroscopic Implications

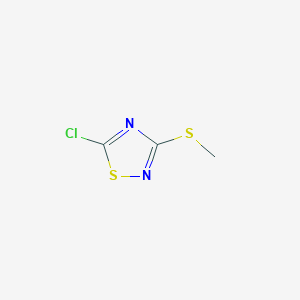

5-chloro-3-(methylthio)-1,2,4-thiadiazole (C₃H₃ClN₂S₂) is a five-membered aromatic heterocycle. Its structure is defined by a 1,2,4-thiadiazole ring, which is substituted at the C5 position with a highly electronegative chlorine atom and at the C3 position with a methylthio (-SCH₃) group.

Caption: Structure of 5-chloro-3-(methylthio)-1,2,4-thiadiazole.

The inherent asymmetry of the substitution pattern and the diverse electronic environments of the constituent atoms predict a distinct and interpretable NMR signature. The key spectroscopic questions to be answered are:

-

¹H NMR: What is the chemical shift and multiplicity of the methyl protons? How does the thioether linkage and the aromatic ring influence their electronic environment?

-

¹³C NMR: What are the chemical shifts of the three unique carbon atoms? How do the nitrogen, sulfur, and chlorine heteroatoms dictate the positions of the two ring carbons versus the methyl carbon?

The Causality of Experimental Design: A Self-Validating Protocol

The trustworthiness of NMR data is a direct function of a meticulously planned and executed experimental protocol. The following workflow is designed to ensure data quality and reproducibility.

Sample Preparation: The Foundation of Quality

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is the preferred solvent for this analysis. Its justification lies in its excellent solubilizing capacity for a broad range of organic compounds and a single, well-characterized residual proton peak at δ 7.26 ppm and a carbon peak at δ 77.16 ppm, which serve as convenient secondary internal references.[3]

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh 10-15 mg of high-purity 5-chloro-3-(methylthio)-1,2,4-thiadiazole. A higher concentration is beneficial for the less sensitive ¹³C NMR experiment.

-

Solubilization: Dissolve the sample in ~0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a minimal amount (~1-2 µL) of tetramethylsilane (TMS). TMS is the gold standard primary reference (δ 0.00 ppm) due to its chemical inertness, magnetic isotropy, and high volatility, which simplifies sample recovery.

-

Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a 5 mm NMR tube. This filtration step is crucial to remove any particulate impurities that can degrade the magnetic field homogeneity (shimming) and thus, the spectral resolution.

Caption: A robust workflow for acquiring high-quality NMR spectra.

Spectrometer Parameters: Optimizing for the Molecule

For a molecule of this nature, a spectrometer operating at a field strength of 400 MHz or higher is recommended.

| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale / Expert Insight |

| Pulse Program | zg30 | zgpg30 | A standard 30° pulse (zg30) for ¹H provides excellent quantitative data with a good signal-to-noise ratio in a short time. For ¹³C, a proton-decoupled sequence (zgpg30) is essential to collapse C-H coupling, simplifying the spectrum to single lines for each carbon and providing a significant sensitivity boost via the Nuclear Overhauser Effect (NOE). |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | A delay of 2 seconds is generally sufficient for the small molecule's protons and protonated carbons to fully relax, ensuring the signal intensity is proportional to the number of nuclei. |

| Acquisition Time (AQ) | ~4.0 s | ~1.5 s | A longer acquisition time for ¹H allows for better resolution of sharp signals. |

| Number of Scans (NS) | 16 | 1024 | ¹H NMR is highly sensitive, requiring few scans. ¹³C has a very low natural abundance (~1.1%), necessitating a significantly larger number of scans to achieve an adequate signal-to-noise ratio. |

Spectral Interpretation: From Prediction to Confirmation

¹H NMR Analysis: The Methylthio Signature

Prediction: The molecule possesses only one set of chemically equivalent protons: the three protons of the methyl group. These protons have no adjacent, non-equivalent proton neighbors, so no spin-spin splitting will occur. Therefore, the spectrum is predicted to show a single, sharp singlet.

Expected Chemical Shift: The chemical shift of protons on a methyl group attached to a sulfur atom is typically in the range of δ 2.0-3.0 ppm.[4][5] The sulfur atom deshields the methyl protons relative to an alkane, and this effect is slightly enhanced by the electron-withdrawing nature of the attached 1,2,4-thiadiazole ring.

Data Summary Table:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.75 | Singlet (s) | 3H | -SCH₃ |

¹³C NMR Analysis: Mapping the Carbon Skeleton

Prediction: The molecule has three non-equivalent carbon atoms, and thus three signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

-SCH₃ Carbon: This is an sp³-hybridized carbon and will appear furthest upfield. Typical values for methylthio carbons are in the δ 15-25 ppm range.

-

Ring Carbons (C3 and C5): These sp²-hybridized carbons are part of an electron-deficient aromatic system and are bonded to multiple heteroatoms, causing them to be significantly deshielded and appear far downfield.

-

C3: Bonded to two nitrogen atoms and a sulfur atom. This carbon is expected to be highly deshielded, likely appearing in the δ 165-180 ppm region.

-

C5: Bonded to a nitrogen, a sulfur, and a highly electronegative chlorine atom. This carbon will also be strongly deshielded, with a predicted chemical shift in the δ 155-170 ppm range.[6][7][8]

-

Data Summary Table:

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~18 | -SC H₃ | Aliphatic sp³ carbon, least deshielded. |

| 2 | ~160 | C 5-Cl | Aromatic sp² carbon, deshielded by N, S, and Cl. |

| 3 | ~175 | C 3-SCH₃ | Aromatic sp² carbon, strongly deshielded by two N atoms and S. |

Note: The definitive assignment of C3 and C5 would require advanced 2D NMR experiments, such as an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which would show a correlation between the methyl protons and the C3 carbon.

Integrated Analysis and Structural Validation

The confluence of the ¹H and ¹³C NMR data provides a powerful and self-validating confirmation of the proposed structure.

Caption: Logical flow from spectral data to structural confirmation.

The ¹H NMR spectrum validates the presence of the methylthio group as a single, isolated methyl unit. The ¹³C NMR spectrum confirms the carbon skeleton: one aliphatic methyl carbon and two distinct, heavily deshielded carbons characteristic of a heteroaromatic ring with electron-withdrawing substituents. This unique combination of signals is highly characteristic and provides compelling evidence for the assigned structure of 5-chloro-3-(methylthio)-1,2,4-thiadiazole.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Duddeck, H., Dietrich, W., & Töth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer. [Link]

-

Karcz, D., Matysiak, J., & Niewiadomy, A. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Letters in Organic Chemistry, 13(3), 220-227. [Link]

-

Jindal, A., & Singh, P. (2018). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2018, 8138953. [Link]

-

Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

"mass spectrometry of 5-chloro-3-(methylthio)-1,2,4-thiadiazole"

An In-Depth Technical Guide to the Mass Spectrometry of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-chloro-3-(methylthio)-1,2,4-thiadiazole. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explore the fundamental principles guiding analytical strategy. We delve into the critical considerations for ionization source selection, predict and rationalize the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and provide robust, field-tested experimental protocols. The unique isotopic signatures conferred by the chlorine and sulfur atoms are highlighted as key diagnostic tools for structural confirmation. This guide is structured to empower the analyst with the expertise to not only replicate but also adapt these methodologies for the comprehensive characterization of this and similar heterocyclic compounds.

Introduction: The Analytical Challenge

5-chloro-3-(methylthio)-1,2,4-thiadiazole is a member of the thiadiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds.[1] Thiadiazole derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1][2] As with any biologically active agent, definitive structural characterization is a prerequisite for understanding its mechanism of action, metabolism, and impurity profile. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

The analysis of this specific molecule presents a unique and instructive case study. Its structure incorporates several key features that dictate the mass spectrometric strategy: a heterocyclic core susceptible to ring-opening fragmentation, a thioether group, and a chlorine atom. The presence of both chlorine and sulfur provides a rich isotopic pattern that is highly diagnostic but requires careful interpretation. This guide will serve as an authoritative resource for developing and interpreting mass spectrometric data for this compound.

Core Molecular Properties & Isotopic Considerations

A successful mass spectrometric analysis is built upon a foundational understanding of the analyte's physicochemical properties. These properties not only influence sample preparation and chromatographic separation but also directly impact the mass spectrum's appearance.

Physicochemical Data

The fundamental properties of 5-chloro-3-(methylthio)-1,2,4-thiadiazole are summarized below. The exact mass is the cornerstone for high-resolution mass spectrometry (HRMS), enabling precise elemental composition determination.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂S₂ | |

| Average Molecular Weight | 166.65 g/mol | N/A |

| Monoisotopic Mass | 165.94314 Da | Calculated |

| Form | Solid |

The Power of Isotopic Signatures

The presence of multiple elements with significant natural isotope abundances makes the molecular ion region of the mass spectrum particularly informative.

-

Chlorine Isotopes : Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[3] This results in a characteristic isotopic pattern for any chlorine-containing ion. A molecular ion (M) containing one chlorine atom will be accompanied by an (M+2) peak with an intensity approximately one-third that of the M peak (a 3:1 ratio).[3][4] This signature is a definitive indicator of the presence of a single chlorine atom.

-

Sulfur Isotopes : The molecule contains two sulfur atoms. Sulfur has three primary isotopes: ³²S (≈95.0%), ³³S (≈0.75%), and ³⁴S (≈4.2%).[5] The presence of two sulfur atoms will result in a small but detectable M+2 peak from the ³⁴S isotope (approximately 8.4% relative abundance) and an even smaller M+4 peak from the presence of two ³⁴S isotopes.

When combined, the chlorine and sulfur isotopes create a unique cluster of peaks in the molecular ion region, which can be precisely modeled to confirm the elemental composition. The primary peaks of the molecular ion cluster will be at m/z 166 (for ³⁵Cl) and m/z 168 (for ³⁷Cl), with the latter being approximately 33% of the former's intensity.

Ionization Source Selection: A Deliberate Choice

The choice of ionization technique is the most critical experimental parameter, dictating the type of information obtained. The primary candidates for a small molecule like 5-chloro-3-(methylthio)-1,2,4-thiadiazole are Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI) : Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy ("hard") ionization technique.[6][7] Analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+).[7] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation.[7]

-

Rationale for Use : EI is invaluable for structural elucidation due to its rich fragmentation patterns, which act as a molecular fingerprint. These fingerprints are highly consistent and can be compared against spectral libraries for identification.[7]

-

Causality : The high energy of EI is chosen when detailed structural information from fragmentation is prioritized over the observation of an intact molecular ion, which may be weak or absent for some compounds.[7]

-

-

Electrospray Ionization (ESI) : Coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique that generates ions from a solution.[8] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[8]

-

Rationale for Use : ESI is the method of choice when the primary goal is to confirm the molecular weight of the analyte or to analyze thermally labile or non-volatile compounds. Subsequent fragmentation for structural analysis is achieved in a controlled manner using tandem mass spectrometry (MS/MS).[8]

-

Causality : ESI is selected to preserve the molecular ion, providing a clear anchor point (the precursor ion) for subsequent collision-induced dissociation (CID) experiments. This step-wise approach allows for more targeted structural analysis than the less controlled fragmentation of EI.

-

The following diagram illustrates the divergent analytical workflows based on the choice of ionization source.

Caption: Divergent analytical workflows for GC-EI-MS and LC-ESI-MS/MS.

Analysis by Electron Ionization (EI) Mass Spectrometry

Predicted EI Fragmentation Pathways

Under EI conditions, the initial event is the formation of the radical cation, M•+, at m/z 166/168. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The thiadiazole ring, thioether, and chloro-substituent are all potential sites for fragmentation initiation.

Key predicted fragmentation pathways include:

-

Loss of Chlorine Radical : Cleavage of the C-Cl bond to lose a Cl• radical is a common pathway for chlorinated compounds, leading to an ion at m/z 131.[9]

-

Loss of Methyl Radical : Alpha-cleavage at the thioether can result in the loss of a methyl radical (•CH₃), yielding a stable ion at m/z 151/153.

-

Ring Cleavage : Heterocyclic systems often undergo complex ring cleavage. A plausible pathway involves the expulsion of a stable neutral molecule like acetonitrile (CH₃CN) or thiocyanate radical (•SCN). For instance, cleavage of the N-S and C-N bonds could lead to the formation of a [C₂H₃S₂]⁺• ion at m/z 91.

-

Loss of Thiomethyl Radical : Cleavage of the C-S bond of the thioether can result in the loss of a •SCH₃ radical, producing an ion at m/z 119/121.

The following diagram visualizes these primary fragmentation routes.

Caption: Predicted EI fragmentation pathways for the target molecule.

Interpreting the EI Spectrum

The resulting EI mass spectrum will be a composite of these and other minor fragments. The most intense peak in the spectrum is designated the "base peak." For heterocyclic compounds, the molecular ion may or may not be the base peak.[10] The presence of the characteristic 3:1 isotopic pattern in fragments containing the chlorine atom (e.g., at m/z 151/153 and 119/121) is a powerful tool for confirming fragment identities.

Analysis by Electrospray Ionization (ESI) Tandem MS

Precursor Ion Formation

In positive ion mode ESI, the molecule is expected to readily protonate on one of the ring nitrogen atoms, forming the pseudomolecular ion [M+H]⁺ at m/z 167/169. This ion will be the primary species observed in a full scan MS1 experiment and will be selected as the precursor ion for MS/MS analysis.

Collision-Induced Dissociation (CID) Pathways

The fragmentation of the even-electron [M+H]⁺ ion under CID conditions proceeds through different mechanisms than the radical-driven fragmentation in EI. The pathways are dominated by the elimination of stable, neutral molecules.

Anticipated CID fragmentation pathways include:

-

Loss of HCl : A common fragmentation for protonated chlorinated compounds, leading to a product ion at m/z 131.

-

Loss of Methanethiol : Elimination of CH₃SH from the protonated molecule could occur, resulting in an ion at m/z 119.

-

Ring Cleavage : Similar to EI, ring cleavage can occur, but through pathways that form stable, even-electron product ions. For example, loss of cyanogen chloride (CNCl) could yield a protonated fragment at m/z 106.

The diagram below illustrates potential CID fragmentation pathways from the protonated precursor.

Caption: Predicted ESI-CID fragmentation of the protonated molecule.

The Role of High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer (e.g., Orbitrap or TOF) is highly recommended. HRMS allows for the measurement of fragment m/z values with high precision (typically < 5 ppm). This accuracy enables the unambiguous determination of the elemental composition of both the precursor and product ions, providing the highest level of confidence in structural assignment.[5]

Experimental Protocols

The following protocols are provided as a robust starting point. As a self-validating system, analysts should perform system suitability tests and optimize parameters based on their specific instrumentation.

General Sample Preparation

-

Stock Solution : Accurately weigh ~1 mg of 5-chloro-3-(methylthio)-1,2,4-thiadiazole and dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

-

Working Solutions : Prepare serial dilutions from the stock solution using the appropriate solvent for the chosen chromatographic method (e.g., Acetonitrile for reversed-phase LC, Dichloromethane for GC). A typical starting concentration for direct infusion or injection is 1-10 µg/mL.

GC-MS Protocol (for EI Analysis)

This protocol is designed to achieve good chromatographic separation and generate a reproducible EI spectrum.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm | A general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds. |

| Injection Volume | 1 µL | Standard volume to avoid overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 60 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A standard temperature ramp to elute the analyte with good peak shape. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce characteristic fragmentation for structural elucidation.[6] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Electron Energy | 70 eV | The industry standard for reproducible fragmentation and library matching.[11] |

| Mass Range | m/z 40 - 300 | Covers the molecular ion and all expected fragments. |

LC-MS/MS Protocol (for ESI Analysis)

This protocol is optimized for the analysis of the protonated molecule and its CID fragments.

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecule separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to promote [M+H]⁺ formation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |

| Gradient | 10% B to 95% B over 5 min, hold 2 min | A typical gradient for eluting small molecules. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray (ESI+) | To generate protonated molecules ([M+H]⁺).[8] |

| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |

| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |

| MS1 Scan Range | m/z 100 - 300 | To identify the [M+H]⁺ precursor ion. |

| MS/MS Precursor | Select m/z 167 | Isolation of the monoisotopic protonated molecule. |

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Varying collision energy provides a complete fragmentation profile.[12][13] |

Applications in Research & Development

A validated mass spectrometry method for 5-chloro-3-(methylthio)-1,2,4-thiadiazole is a powerful asset in several areas:

-

Metabolite Identification : In drug development, LC-MS/MS methods can be used to screen biological matrices (e.g., plasma, urine) for metabolites, where fragmentation patterns help identify structural modifications made by metabolic enzymes.

-

Impurity Profiling : During synthesis, GC-MS and LC-MS can identify and quantify process-related impurities and degradation products, which is a critical component of regulatory submissions.

-

Reaction Monitoring : The speed of MS analysis allows for real-time monitoring of chemical reactions to optimize yield and minimize byproduct formation.

-

Reference Standard Characterization : HRMS provides unequivocal confirmation of the elemental composition and structure of newly synthesized batches of the compound.

Conclusion

The mass spectrometric analysis of 5-chloro-3-(methylthio)-1,2,4-thiadiazole is a multi-faceted task that leverages fundamental principles of ionization and fragmentation. A judicious choice of ionization source is paramount: EI-MS provides rich, fingerprint-like fragmentation useful for library searching and initial structural elucidation, while ESI-MS/MS offers a more controlled, hypothesis-driven approach ideal for molecular weight confirmation and detailed structural analysis via CID. The distinct isotopic signatures of chlorine and sulfur serve as invaluable intrinsic markers that validate elemental composition at every stage of analysis. The protocols and theoretical frameworks presented herein provide the necessary expertise for researchers to confidently characterize this molecule and apply these validated systems to the broader challenges in chemical and pharmaceutical analysis.

References

-

ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom | Request PDF. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved January 24, 2026, from [Link]

-

Van Berkel, G. J., Glish, G. L., & McLuckey, S. A. (1992). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. Retrieved January 24, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved January 24, 2026, from [Link]

-

Leis, H. J., & Windig, W. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Tcherkez, G., & Gakière, B. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. Retrieved January 24, 2026, from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

Ture, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

Zhai, H., & Zhang, X. (2014). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Environmental Science & Technology - ACS Publications. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Isotope Abundance. Retrieved January 24, 2026, from [Link]

-

Le, A. T., et al. (2020). Decomposition of Electron Ionization Mass Spectra for Space Application using a Monte-Carlo approach. arXiv. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation | Request PDF. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved January 24, 2026, from [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved January 24, 2026, from [Link]

Sources

- 1. isres.org [isres.org]

- 2. mdpi.com [mdpi.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

"FT-IR analysis of 5-chloro-3-(methylthio)-1,2,4-thiadiazole"

An In-depth Technical Guide: FT-IR Analysis of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

Authored by: A Senior Application Scientist

Foreword: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 1,2,4-thiadiazole derivatives are noted for their diverse biological activities.[1][2] This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of a specific, substituted heterocyclic compound: 5-chloro-3-(methylthio)-1,2,4-thiadiazole. Our focus extends beyond a mere procedural outline to instill a deeper understanding of the causality behind the analytical choices, ensuring that the methodology is not only followed but comprehended. This document is intended for researchers, chemists, and quality control specialists who require a robust, self-validating protocol for the structural characterization of complex organic molecules.

Introduction to 5-chloro-3-(methylthio)-1,2,4-thiadiazole and FT-IR Spectroscopy

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom.[3] The specific isomer, 1,2,4-thiadiazole, serves as a crucial pharmacophore in medicinal chemistry due to its role as a bioisostere for other functional groups and its inherent biological properties.[2] The subject of this guide, 5-chloro-3-(methylthio)-1,2,4-thiadiazole, is a multifunctional derivative. The precise arrangement of its substituent groups—a chloro group at the 5-position and a methylthio group at the 3-position—imparts unique chemical and electronic properties that are critical to its function.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for confirming the molecular structure of such compounds.[4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the functional groups present in the molecule.[4] For a molecule like 5-chloro-3-(methylthio)-1,2,4-thiadiazole, FT-IR analysis is critical for confirming the integrity of the thiadiazole ring and verifying the successful incorporation of the chloro and methylthio substituents.

Molecular Structure and Vibrational Mode Prediction

A successful FT-IR analysis begins with a theoretical understanding of the molecule's structure. By dissecting the compound into its constituent functional groups, we can predict the characteristic absorption bands that should appear in the spectrum.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted physicochemical properties of 5-chloro-3-(methylthio)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles of the 1,2,4-thiadiazole scaffold, and computational predictions to offer a robust profile for research and development applications.

Introduction: The 1,2,4-Thiadiazole Core in Modern Chemistry

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1][2] This structural motif is of significant interest in drug discovery and materials science due to its unique electronic properties and ability to act as a versatile pharmacophore.[1] The presence of heteroatoms allows for a range of intermolecular interactions, including hydrogen bonding, which can be crucial for biological activity.[1] The 1,2,4-thiadiazole core is generally stable due to its aromatic character and can be functionalized at various positions to modulate its physicochemical and biological properties.[1]

Molecular Structure and Identification

Chemical Name: 5-chloro-3-(methylthio)-1,2,4-thiadiazole

Molecular Formula: C₃H₃ClN₂S₂

Molecular Weight: 166.65 g/mol

Chemical Structure:

Caption: Chemical structure of 5-chloro-3-(methylthio)-1,2,4-thiadiazole.

Rationale for Structural Elucidation: The structural assignment of novel compounds like 5-chloro-3-(methylthio)-1,2,4-thiadiazole relies on a combination of spectroscopic techniques. Each method provides unique and complementary information to build a complete picture of the molecule's connectivity and electronic environment.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-chloro-3-(methylthio)-1,2,4-thiadiazole, extrapolated from data for the closely related analog, 5-chloro-3-methyl-1,2,4-thiadiazole, and general principles of organic chemistry. It is crucial to note that these are estimations and should be confirmed by experimental data.

| Property | Predicted Value/Information | Basis for Prediction and Scientific Rationale |

| Physical State | Colorless to pale yellow liquid or low-melting solid | The methyl analog is a pale yellow liquid.[3] The addition of a sulfur atom in the methylthio group increases the molecular weight and polarizability, which might lead to a higher melting point. |

| Boiling Point | > 51 °C (at 21 Torr) | The boiling point of 5-chloro-3-methyl-1,2,4-thiadiazole is 51 °C at 21 Torr.[3] The increased molecular weight of the methylthio analog would be expected to result in a higher boiling point under the same conditions. |

| Density | > 1.355 g/cm³ | The density of 5-chloro-3-methyl-1,2,4-thiadiazole is 1.355 g/cm³.[3] The replacement of a methyl group with a larger and heavier methylthio group will likely increase the density. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Limited solubility in water. | Thiadiazoles are generally soluble in organic solvents.[1] The presence of the polarizable sulfur atoms and the chloro group suggests some polarity, but the overall small and relatively non-polar structure would predict limited aqueous solubility. |

| pKa | Predicted to be weakly basic | The 1,2,4-thiadiazole ring is a very weak base due to the inductive effect of the sulfur atom and the delocalization of nitrogen lone pairs into the aromatic system.[1] The predicted pKa for the methyl analog is around 0.36.[3] |

Reactivity and Stability

The 1,2,4-thiadiazole ring is generally stable to acids, alkalis, and oxidizing/reducing agents, a property attributed to its aromaticity.[1] Key reactivity patterns for 5-chloro-3-(methylthio)-1,2,4-thiadiazole are predicted as follows:

-

Nucleophilic Aromatic Substitution: The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution.[1] The chlorine atom at this position is expected to be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a cornerstone for the chemical modification of this scaffold.

-

Electrophilic Reactions: Electrophilic reactions on the 1,2,4-thiadiazole ring are generally very limited and difficult to achieve.[1]

-

Stability: The compound is expected to be stable under standard laboratory conditions. Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended for long-term preservation, similar to its methyl analog.[3]

Proposed Synthetic Route

Caption: Proposed synthetic workflow for 5-chloro-3-(methylthio)-1,2,4-thiadiazole.

Experimental Protocol (Hypothetical):

-

Synthesis of the Thiourea Intermediate:

-

React methyl dithiocarbazate with a suitable acylating agent (e.g., an acyl chloride or isocyanate) to form the corresponding N-acylthiourea. The choice of acylating agent will determine the substituent at the 3-position.

-

-

Oxidative Cyclization and Chlorination:

-

Treat the N-acylthiourea intermediate with an oxidizing and chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, in an appropriate solvent like dichloromethane or chloroform.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture would be washed with an aqueous solution to remove any inorganic byproducts.

-

The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent removed under reduced pressure.

-

The crude product would then be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

-

Causality Behind Experimental Choices: The choice of an oxidative cyclization approach is based on its common application in the synthesis of various thiadiazole derivatives.[1] The use of a chlorinating agent like NCS is intended to achieve both the cyclization and the introduction of the chlorine atom at the 5-position in a single step, which can be an efficient synthetic strategy.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic features for 5-chloro-3-(methylthio)-1,2,4-thiadiazole, essential for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A single peak, a singlet, is expected in the region of δ 2.5-3.0 ppm, corresponding to the three protons of the methylthio (-S-CH₃) group. The exact chemical shift would be influenced by the electronic environment of the thiadiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Three distinct signals are predicted:

-

One signal for the methyl carbon of the methylthio group, expected in the aliphatic region (δ 15-25 ppm).

-

Two signals for the two carbon atoms of the thiadiazole ring in the aromatic/heteroaromatic region (δ 150-180 ppm). The carbon attached to the chlorine atom (C5) and the carbon attached to the methylthio group (C3) will have distinct chemical shifts.

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (166.65 for C₃H₃ClN₂S₂).

-

A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and two sulfur atoms (M+2 and M+4 peaks of lower intensity) would be a key diagnostic feature.

-

Common fragmentation patterns for thiadiazoles may include the loss of small neutral molecules like N₂, HCN, or fragments from the substituents.

Infrared (IR) Spectroscopy:

-

Characteristic C=N stretching vibrations for the thiadiazole ring are expected in the region of 1500-1650 cm⁻¹.

-

C-S stretching vibrations may appear in the fingerprint region (below 1000 cm⁻¹).

-

Aliphatic C-H stretching from the methyl group will be observed around 2900-3000 cm⁻¹.

-

The C-Cl stretch is typically found in the 600-800 cm⁻¹ region.

Safety and Handling

While specific toxicity data for 5-chloro-3-(methylthio)-1,2,4-thiadiazole is not available, the data for its methyl analog, 5-chloro-3-methyl-1,2,4-thiadiazole, suggests that it should be handled with care. The methyl analog is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, and may cause respiratory irritation.[4][5] Therefore, it is prudent to assume that 5-chloro-3-(methylthio)-1,2,4-thiadiazole possesses similar hazards.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Directions

5-chloro-3-(methylthio)-1,2,4-thiadiazole represents a potentially valuable building block in the synthesis of novel bioactive compounds. This guide provides a comprehensive theoretical framework for its physicochemical properties, reactivity, and characterization based on the well-established chemistry of the 1,2,4-thiadiazole scaffold and data from closely related analogs. The facile nucleophilic substitution at the 5-position offers a versatile handle for chemical diversification.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. The synthesis and thorough characterization of this compound will be the first step towards exploring its potential applications in drug discovery and agrochemical development. Subsequent studies could involve the synthesis of a library of derivatives via nucleophilic substitution at the 5-chloro position to investigate structure-activity relationships.

References

-

ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 3. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Determining the Organic Solvent Solubility of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

ngcontent-ng-c1703228563="" class="ng-star-inserted">Author's Note: As a Senior Application Scientist, I recognize that progress in chemical and pharmaceutical development often hinges on understanding the fundamental physicochemical properties of novel compounds. 5-chloro-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound with potential applications as a synthetic intermediate in agrochemical and pharmaceutical research.[1] However, a thorough review of publicly available scientific literature reveals a significant gap in data regarding its solubility in common organic solvents. This guide is designed to address this gap, not by presenting pre-existing data, but by providing a comprehensive, field-proven framework for its systematic determination. This document outlines the theoretical basis for solvent selection, a robust experimental protocol for solubility measurement, and a validated method for quantitative analysis, empowering researchers to generate reliable and reproducible solubility data for this and other compounds of interest.

Strategic Framework for Solubility Profiling

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies (e.g., crystallization), and formulation development. A systematic approach to determining solubility begins with a rational selection of solvents.

Guiding Principles for Solvent Selection

The adage "like dissolves like" provides a foundational, albeit qualitative, starting point. A more quantitative and predictive approach is offered by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]

The central principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible. For a novel compound like 5-chloro-3-(methylthio)-1,2,4-thiadiazole, the HSP can be estimated using group-contribution methods available in specialized software.[3][4] A diverse set of organic solvents with known HSP values should then be selected to probe a wide range of these parameters. This allows for the construction of a solubility sphere, providing a powerful predictive tool for identifying optimal solvents and solvent blends.[5][6]

A recommended starting panel of solvents, categorized by their general properties, is presented below. This list encompasses a broad range of polarity and hydrogen bonding capabilities.[7][8][9][10][11]

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Example Solvent | Predominant Character | Rationale for Inclusion |

| Non-polar Aprotic | n-Hexane | Dispersion forces | Establishes baseline solubility in non-polar media. |

| Non-polar Aprotic | Toluene | Dispersion, π-π interactions | Probes solubility in aromatic systems. |

| Polar Aprotic | Dichloromethane | Polar, dispersion | Halogenated solvent, often effective for polar compounds. |

| Polar Aprotic | Ethyl Acetate | Polar, moderate H-bond acceptor | Common solvent in synthesis and chromatography. |

| Polar Aprotic | Acetone | High polarity, H-bond acceptor | Strong polar interactions. |

| Polar Aprotic | Acetonitrile | High polarity, weak H-bond acceptor | Common solvent in reversed-phase HPLC. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very high polarity, strong H-bond acceptor | Powerful solvent for a wide range of compounds. |

| Polar Protic | Methanol | Polarity, H-bond donor/acceptor | Probes hydrogen bonding interactions. |

| Polar Protic | Isopropanol | Polarity, H-bond donor/acceptor | Less polar than methanol, common formulation solvent. |

Logical Workflow for Solvent Selection

The process of selecting appropriate solvents can be visualized as a systematic workflow.

Caption: Logical workflow for rational solvent selection.

Experimental Protocol: Equilibrium Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[12][13][14]

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for 5-chloro-3-(methylthio)-1,2,4-thiadiazole and all solvents used. Based on data for analogous thiadiazole structures, this compound should be handled with care.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle the solid compound in a well-ventilated area or fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[16]

-

Storage: Keep the compound in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

Shake-Flask Methodology

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Materials:

-

5-chloro-3-(methylthio)-1,2,4-thiadiazole (solid)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

0.2 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC vials

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 5-chloro-3-(methylthio)-1,2,4-thiadiazole to a 2 mL glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[14]

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C). The system should be allowed to equilibrate for a minimum of 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); solubility should be constant across the later time points.[13][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow undissolved solids to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter. The first few drops should be discarded to saturate the filter membrane.

-

Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.

Caption: Isothermal shake-flask experimental workflow.

Quantitative Analysis by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the solute concentration.[19]

HPLC Method Development

The goal is to develop a method that is selective, linear, precise, and accurate.[20]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is recommended. The gradient can be optimized to achieve a sharp, symmetrical peak for the analyte.

-

Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 5-chloro-3-(methylthio)-1,2,4-thiadiazole, which must be determined by running a UV scan of a standard solution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 5-10 µL.

Method Validation and Calibration

-

Stock Solution: Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile or DMSO).

-

Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility values.

-

Calibration Curve: Inject the standards and plot the peak area versus concentration. The relationship should be linear with a coefficient of determination (R²) ≥ 0.999.[20]

-

Quantification: The concentration of the unknown solubility samples can be calculated from their peak areas using the linear regression equation derived from the calibration curve.

Data Presentation and Interpretation (Hypothetical)

All quantitative data should be summarized in a clear, structured table for easy comparison. The following table presents a hypothetical but plausible set of solubility data for 5-chloro-3-(methylthio)-1,2,4-thiadiazole to illustrate how results should be presented.

Table 2: Hypothetical Solubility of 5-chloro-3-(methylthio)-1,2,4-thiadiazole at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| n-Hexane | < 0.1 | < 0.0006 | Very Sparingly Soluble |

| Toluene | 5.2 | 0.031 | Sparingly Soluble |

| Dichloromethane | 85.6 | 0.514 | Soluble |

| Ethyl Acetate | 45.1 | 0.271 | Soluble |

| Acetone | 152.3 | 0.915 | Freely Soluble |

| Acetonitrile | 110.8 | 0.666 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 1.201 | Very Soluble |

| Methanol | 28.9 | 0.174 | Soluble |

| Isopropanol | 15.4 | 0.093 | Sparingly Soluble |

Note: Data are for illustrative purposes only.

Interpretation: The hypothetical data suggest that 5-chloro-3-(methylthio)-1,2,4-thiadiazole is a compound of moderate to high polarity. Its poor solubility in hexane and better solubility in polar aprotic solvents like acetone and DMSO indicate that polar and dipolar interactions (δP) are major drivers of salvation. The moderate solubility in protic solvents like methanol and isopropanol suggests that while the molecule can accept hydrogen bonds (via nitrogen and sulfur atoms), it is not a strong hydrogen bond donor. This profile is invaluable for selecting appropriate solvents for synthetic reactions, avoiding precipitation, and for developing effective purification protocols such as anti-solvent crystallization.

References

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

Hansen, C. M. (n.d.). HSPiP - Hansen Solubility Parameters. Hansen Solubility. Available from: [Link]

-

Gaudin, K., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4344. Available from: [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

Kumar, P., et al. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 271-276. Available from: [Link]

-

Hansen, C. M., & Yamamoto, H. (2013). Hansen Solubility Parameters in Practice. Pirika.com. Available from: [Link]

-

Taylor, L. S., & Flanagan, D. R. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 47(3), 465-473. Available from: [Link]

-

Sharma, S., et al. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Available from: [Link]

-

Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Available from: [Link]

-

Foroumadi, A., et al. (2020). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. DARU Journal of Pharmaceutical Sciences, 28(1), 347-360. Available from: [Link]

-

Amidon, G. L., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(2), 24-28. Available from: [Link]

-

Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available from: [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1993. Available from: [Link]

-

Hansen Solubility. (2014). HSPiP HSP Basics. YouTube. Available from: [Link]

-

ResearchGate. (2021). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]

-

Patwekar, S. L., et al. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-7. Available from: [Link]

-

Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Available from: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available from: [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Available from: [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. Available from: [Link]

-

Vula. (n.d.). general properties of organic solvents. University of Cape Town. Available from: [Link]

-

MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 1-25. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. pirika.com [pirika.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. Solvents - General Properties [vula.uct.ac.za]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. scielo.br [scielo.br]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. asianjpr.com [asianjpr.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Reactivity of 5-chloro-3-(methylthio)-1,2,4-thiadiazole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Electrophilic Scaffold for Medicinal Chemistry

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and metabolic stability make it an attractive core for the development of novel therapeutics. The subject of this guide, 5-chloro-3-(methylthio)-1,2,4-thiadiazole, is a particularly valuable synthetic intermediate. The presence of a chlorine atom at the C5 position, coupled with the electron-withdrawing nature of the thiadiazole ring, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile opens a gateway for the introduction of diverse functional groups, enabling the construction of libraries of novel compounds for drug discovery programs.

This document serves as a comprehensive technical guide to the reactivity of 5-chloro-3-(methylthio)-1,2,4-thiadiazole with a range of common nucleophiles. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the practical application of this versatile building block.

Mechanistic Rationale: The Driving Force for Reactivity

The reactivity of 5-chloro-3-(methylthio)-1,2,4-thiadiazole is governed by the principles of nucleophilic aromatic substitution. The 1,2,4-thiadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electron deficiency is further amplified by the inductive effect of the chlorine atom at the C5 position. Consequently, the C5 carbon atom is highly electrophilic and serves as the primary site for nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex[1].

Diagram of the General SNAr Mechanism

Caption: General mechanism of nucleophilic aromatic substitution on 5-chloro-3-(methylthio)-1,2,4-thiadiazole.

The rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the thiadiazole ring. The subsequent loss of the chloride leaving group is a rapid process that restores the aromaticity of the ring.

Reactivity with Amine Nucleophiles

The reaction of 5-chloro-3-(methylthio)-1,2,4-thiadiazole with primary and secondary amines is a robust and high-yielding transformation, providing access to a wide range of 5-amino-3-(methylthio)-1,2,4-thiadiazole derivatives. These products are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Protocol 1: General Procedure for the Amination of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

This protocol provides a general framework for the reaction with both primary and secondary amines. The reaction conditions can be optimized by adjusting the solvent, temperature, and reaction time.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 5-chloro-3-(methylthio)-1,2,4-thiadiazole | N/A | 166.65 | 1.0 |

| Amine (primary or secondary) | Varies | Varies | 1.1 - 1.5 |

| Triethylamine (or other non-nucleophilic base) | 121-44-8 | 101.19 | 1.5 - 2.0 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Varies | Varies | 10 mL |

Procedure:

-

To a stirred solution of 5-chloro-3-(methylthio)-1,2,4-thiadiazole (1.0 mmol) in the chosen solvent (10 mL) at 0 °C, add the amine (1.1 - 1.5 mmol) followed by the non-nucleophilic base (1.5 - 2.0 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow for Amination

Caption: A typical workflow for the amination reaction.

Reactivity with Thiol Nucleophiles

Thiolates are excellent nucleophiles for the displacement of the C5-chloro substituent, leading to the formation of 5-(alkylthio)- or 5-(arylthio)-3-(methylthio)-1,2,4-thiadiazoles. These thioether derivatives can serve as precursors for further functionalization, for example, through oxidation to the corresponding sulfoxides and sulfones, which are themselves interesting pharmacophores. The high reactivity of similar 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles towards thiols highlights the feasibility of this transformation[2].

Protocol 2: General Procedure for the Thiolation of 5-chloro-3-(methylthio)-1,2,4-thiadiazole

This protocol outlines a general method for the reaction with various thiols. The use of a base is crucial to deprotonate the thiol and generate the more nucleophilic thiolate anion.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 5-chloro-3-(methylthio)-1,2,4-thiadiazole | N/A | 166.65 | 1.0 |

| Thiol | Varies | Varies | 1.1 |

| Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate | 7646-69-7 or 584-08-7 | 24.00 or 138.21 | 1.2 |

| Dimethylformamide (DMF) or Acetonitrile (MeCN) | Varies | Varies | 10 mL |

Procedure:

-

To a stirred suspension of the base (1.2 mmol) in the chosen solvent (5 mL) at 0 °C, add a solution of the thiol (1.1 mmol) in the same solvent (2 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of 5-chloro-3-(methylthio)-1,2,4-thiadiazole (1.0 mmol) in the solvent (3 mL) to the thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Reactivity with Oxygen Nucleophiles

Alkoxides and phenoxides can also displace the C5-chloro group to afford the corresponding 5-alkoxy- and 5-aryloxy-3-(methylthio)-1,2,4-thiadiazole derivatives. These reactions typically require a strong base to generate the nucleophilic oxygen species.

Protocol 3: General Procedure for the Reaction with Alkoxides/Phenoxides

This protocol describes a general method for the synthesis of ether derivatives of the thiadiazole core.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 5-chloro-3-(methylthio)-1,2,4-thiadiazole | N/A | 166.65 | 1.0 |

| Alcohol or Phenol | Varies | Varies | 1.2 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the alcohol or phenol (1.2 mmol) in anhydrous THF (2 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Cool the mixture back to 0 °C and add a solution of 5-chloro-3-(methylthio)-1,2,4-thiadiazole (1.0 mmol) in anhydrous THF (3 mL).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as indicated by TLC analysis.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel.

Conclusion: A Gateway to Chemical Diversity

5-chloro-3-(methylthio)-1,2,4-thiadiazole is a highly valuable and reactive building block for the synthesis of a diverse range of heterocyclic compounds. Its propensity to undergo nucleophilic aromatic substitution at the C5 position with a variety of nucleophiles, including amines, thiols, and alkoxides, provides a straightforward and efficient means of introducing molecular diversity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecules with potential applications in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

-

Messer, M., et al. (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 19(17), 1829-1838. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

The Strategic Role of 5-Chloro-3-(methylthio)-1,2,4-thiadiazole in the Synthesis of Next-Generation Agrochemicals

Introduction: The 1,2,4-Thiadiazole Core - A Privileged Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the 1,2,4-thiadiazole scaffold has emerged as a "privileged" structure, consistently featuring in a diverse array of biologically active molecules.[1] Its inherent electronic properties, metabolic stability, and ability to engage in crucial binding interactions with biological targets have made it a focal point for the development of innovative fungicides, herbicides, and plant growth regulators. This guide delves into the pivotal role of a specific, highly reactive intermediate, 5-chloro-3-(methylthio)-1,2,4-thiadiazole , as a versatile building block in the synthesis of advanced agrochemical candidates. We will explore its synthetic utility, provide detailed protocols for its derivatization, and discuss the mechanistic underpinnings of its reactivity, offering a comprehensive resource for researchers in the field.

Core Concept: The Utility of 5-Chloro-3-(methylthio)-1,2,4-thiadiazole as a Synthetic Intermediate

The synthetic value of 5-chloro-3-(methylthio)-1,2,4-thiadiazole lies in the strategic placement of a reactive chlorine atom at the 5-position of the thiadiazole ring. This halogen acts as an excellent leaving group, rendering the C5 carbon susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity allows for the facile introduction of a wide range of functional groups and molecular scaffolds, enabling the systematic exploration of chemical space to identify novel agrochemically active compounds. The presence of the methylthio group at the 3-position further modulates the electronic properties of the ring system and can contribute to the overall biological activity of the final product.

The general synthetic strategy revolves around the displacement of the C5-chloro substituent by various nucleophiles, most notably substituted anilines, to generate a library of N-aryl-3-(methylthio)-1,2,4-thiadiazol-5-amines. This class of compounds has shown significant promise as potent fungicides.

Figure 1: General workflow for the derivatization of 5-chloro-3-(methylthio)-1,2,4-thiadiazole.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction of 5-chloro-3-(methylthio)-1,2,4-thiadiazole with a nucleophile, such as a substituted aniline, proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile (aniline) attacks the electron-deficient C5 carbon of the thiadiazole ring, which bears the chloro leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing thiadiazole ring. This is typically the rate-determining step of the reaction.[1]

-

Elimination of the Leaving Group: The aromaticity of the thiadiazole ring is restored through the elimination of the chloride ion, yielding the final N-aryl substituted product.

Figure 2: Simplified representation of the SNAr mechanism.

Detailed Protocol: Synthesis of a Representative Agrochemical Candidate - N-(4-fluorophenyl)-3-(methylthio)-1,2,4-thiadiazol-5-amine

This protocol provides a detailed, self-validating procedure for the synthesis of a hypothetical but representative agrochemical candidate. The choice of 4-fluoroaniline as the nucleophile is based on the frequent inclusion of fluorine in modern agrochemicals to enhance metabolic stability and binding affinity.

Materials and Equipment:

-

5-Chloro-3-(methylthio)-1,2,4-thiadiazole

-

4-Fluoroaniline

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber)

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Column chromatography setup (silica gel)

Experimental Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 5-chloro-3-(methylthio)-1,2,4-thiadiazole (1.0 eq) in anhydrous DMF (10 volumes).

-

Addition of Reagents: To the stirred solution, add 4-fluoroaniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-